molecular formula C12H16BrNO B14823231 4-Bromo-2-tert-butyl-3-cyclopropoxypyridine

4-Bromo-2-tert-butyl-3-cyclopropoxypyridine

Cat. No.: B14823231
M. Wt: 270.17 g/mol
InChI Key: FHXQAWOQDRTZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-tert-butyl-3-cyclopropoxypyridine is an organic compound that belongs to the class of pyridines This compound features a bromine atom, a tert-butyl group, and a cyclopropoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-tert-butyl-3-cyclopropoxypyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-tert-butylpyridine followed by the introduction of the cyclopropoxy group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-tert-butyl-3-cyclopropoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products

    Substitution: Products include azido or thiol derivatives of the original compound.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include dehalogenated derivatives or reduced functional groups.

Scientific Research Applications

4-Bromo-2-tert-butyl-3-cyclopropoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-tert-butyl-3-cyclopropoxypyridine involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The cyclopropoxy group can also play a role in modulating the compound’s activity by affecting its conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-tert-butylphenol: Similar in having a bromine and tert-butyl group but lacks the cyclopropoxy group.

    4-Bromo-2-tert-butylphenol: Similar structure but with different positioning of functional groups.

    tert-Butyl bromoacetate: Contains a tert-butyl and bromine but in a different chemical context.

Uniqueness

4-Bromo-2-tert-butyl-3-cyclopropoxypyridine is unique due to the presence of the cyclopropoxy group attached to the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-2-tert-butyl-3-cyclopropyloxypyridine

InChI

InChI=1S/C12H16BrNO/c1-12(2,3)11-10(15-8-4-5-8)9(13)6-7-14-11/h6-8H,4-5H2,1-3H3

InChI Key

FHXQAWOQDRTZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1OC2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.